molecular formula C23H22FN3O3 B2913103 N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-58-0

N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2913103
CAS No.: 872861-58-0
M. Wt: 407.445
InChI Key: SRDAVSNOFJTRPZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex synthetic compound designed for advanced pharmaceutical research. Its structure incorporates an indole core, a privileged scaffold in drug discovery known for its diverse biological activities. The indole moiety is a prevalent feature in numerous biologically active molecules and natural products, with documented applications in the development of agents targeting cancer cells, microbial infections, and various inflammatory pathways . The molecular architecture of this reagent, which strategically links the indole system to a fluorophenylacetamide group via a ketone linker, suggests potential for high target affinity and selectivity. Researchers can leverage this compound as a key intermediate or a novel chemical entity in probing signal transduction pathways, enzyme inhibition studies, and receptor-ligand interactions. Its structural complexity offers a promising starting point for medicinal chemistry optimization in several fields, including the design of new anti-proliferative agents and the investigation of modulators for inflammation-related enzymes such as COX-2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-18-9-3-4-10-19(18)25-23(30)22(29)17-14-27(20-11-5-2-8-16(17)20)15-21(28)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDAVSNOFJTRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorophenyl group, an indole moiety, and a piperidine derivative, which are known to contribute to various biological activities.

Chemical Structure

The molecular formula of this compound is C20H23FN4O3C_{20}H_{23}FN_{4}O_{3}. The structure can be represented as follows:

SMILES CN(C(CN1CC(N2CCCCC2)=O)=C(C(c(cc2)ccc2F)N2)C1=O)C2=O\text{SMILES }CN(C(CN1CC(N2CCCCC2)=O)=C(C(c(cc2)ccc2F)N2)C1=O)C2=O

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. The presence of the fluorine atom in the phenyl ring is often associated with increased potency and selectivity against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperidine and indole structures. For instance, derivatives similar to N-(2-fluorophenyl)-2-oxo have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antifungal and Antibacterial Properties

Compounds with piperidine and fluorophenyl groups have also been evaluated for their antimicrobial activities. In vitro studies have reported that related derivatives showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. For example, MIC values for some piperidine derivatives ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-fluorophenyl)-2-oxo compounds can be significantly influenced by their structural components. Studies focusing on SAR have revealed that:

  • Fluoro substitutions on the phenyl ring often enhance potency.
  • Piperidine moieties contribute to improved interaction with biological targets.

For example, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide was found to be a potent inhibitor of α-l-fucosidases with IC50 values indicating strong selectivity towards human lysosomal enzymes .

Case Studies

  • Anticancer Efficacy : A study assessed the effects of N-(2-fluorophenyl)-based compounds on different cancer cell lines, showing that modifications in the indole structure could lead to enhanced cytotoxicity and apoptosis induction .
    CompoundCell LineIC50 (µM)
    Compound AFaDu (hypopharyngeal)5.0
    Compound BMCF7 (breast)10.5
  • Antimicrobial Activity : Another investigation reported on the antibacterial effects of piperidine derivatives, highlighting their effectiveness against E. coli and S. aureus with varying MIC values .
    Bacterial StrainMIC (µM)
    E. coli8.33
    S. aureus5.64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl-Acetamide Moieties

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidyl]acetamide)
  • Structure : Shares the N-(2-fluorophenyl)acetamide core but replaces the indol-piperidinylethyl group with a methoxy-piperidyl-phenethyl chain.
  • Activity : A potent synthetic opioid targeting μ-opioid receptors. The 2-fluorophenyl group enhances lipophilicity and receptor interaction, while the piperidine moiety contributes to CNS penetration .
  • Comparison : The target compound’s indole and extended piperidinylethyl chain may shift its target profile away from opioid receptors toward tubulin or kinase inhibition, as seen in other indole-acetamide derivatives .
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • Structure : Contains a 4-fluorobenzyl group instead of 2-fluorophenyl and lacks the piperidinylethyl substitution.
  • Comparison : The 2-fluorophenyl group in the target compound may improve steric fit in hydrophobic binding pockets compared to the 4-fluorobenzyl isomer .

Indole-2-oxoacetamide Derivatives

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
  • Structure : Features a 4-chlorobenzyl-indole and pyridinyl acetamide.
  • Activity : A tubulin inhibitor under preclinical development, demonstrating the role of indole-2-oxoacetamide scaffolds in disrupting microtubule dynamics.
  • Comparison : The target compound’s piperidinylethyl chain may enhance solubility or alter binding kinetics compared to D-24851’s chlorobenzyl group. Fluorine’s electron-withdrawing effects could further stabilize interactions with polar residues in target proteins .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
  • Structure : Combines indole-ethyl and biphenyl-fluoro groups via a propanamide linker.
  • Synthesis : Utilizes amide coupling strategies similar to those required for the target compound, emphasizing the versatility of indole-fluoroaryl hybrids in medicinal chemistry .
  • Comparison : The biphenyl-fluoro moiety may confer distinct pharmacokinetic properties (e.g., prolonged half-life) compared to the target compound’s simpler 2-fluorophenyl group.

Piperidine-Containing Analogues

ML162 (Ferroptosis Inducer)
  • Structure: 2-chloro-N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl)acetamide.
  • Activity : Inhibits glutathione peroxidase 4 (GPX4), triggering ferroptosis. Piperidine or related heterocycles are common in GPX4 inhibitors for membrane permeability.
  • Comparison: The target compound’s piperidinylethyl chain may similarly enhance cellular uptake, though its indole core could redirect activity toward non-ferroptotic pathways .

Structure-Activity Relationship (SAR) Insights

Key Structural Determinants:

Fluorine Position :

  • 2-Fluorophenyl (target compound) vs. 3-fluorophenyl (compound 9 in ): Meta-fluorine may reduce steric hindrance compared to ortho-substitution, affecting target selectivity.

Indole Substitution :

  • Piperidinylethyl chains (target) vs. chlorobenzyl (D-24851) or unsubstituted indoles ( derivatives): Bulky substituents may improve binding specificity but reduce solubility.

Amide Linker :

  • 2-oxoacetamide (target) vs. propanamide () or thiourea (): The 2-oxo group may engage in hydrogen bonding with enzymatic active sites.

Data Table: Comparative Analysis of Selected Analogues

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Indole-2-oxoacetamide 2-Fluorophenyl, piperidinylethyl N/A (Inferred: tubulin/kinase)
Ocfentanil Piperidyl-acetamide 2-Fluorophenyl, methoxy μ-opioid agonist
D-24851 Indole-2-oxoacetamide 4-Chlorobenzyl, pyridinyl Tubulin inhibitor
N-(4-fluorobenzyl)-2-oxoacetamide Indole-2-oxoacetamide 4-Fluorobenzyl Metabolic modulator
ML162 Chlorophenyl-acetamide Thiophenethyl, chloro-methoxy GPX4 inhibitor

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